Methyl nonadeca-10,13-dienoate

Catalog No.
S14678498
CAS No.
62405-60-1
M.F
C20H36O2
M. Wt
308.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl nonadeca-10,13-dienoate

CAS Number

62405-60-1

Product Name

Methyl nonadeca-10,13-dienoate

IUPAC Name

methyl nonadeca-10,13-dienoate

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

InChI

InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h7-8,10-11H,3-6,9,12-19H2,1-2H3

InChI Key

ONAXJAJXYOYNTA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC(=O)OC

Methyl nonadeca-10,13-dienoate is an organic compound with the molecular formula C20H36O2C_{20}H_{36}O_2. It is classified as an unsaturated fatty acid ester, specifically a methyl ester of nonadeca-10,13-dienoic acid. The compound features two double bonds located at the 10th and 13th carbon positions in its carbon chain, which contributes to its unique chemical properties and potential biological activities. The compound is often studied for its role in various biochemical processes and its applications in different fields.

Typical for unsaturated fatty acid esters:

  • Hydrogenation: The double bonds can be hydrogenated to form saturated fatty acids. This reaction typically requires catalysts such as palladium or nickel.
  • Oxidation: The unsaturation makes the compound susceptible to oxidation, which can lead to the formation of peroxides or aldehydes under certain conditions.
  • Esterification: It can react with alcohols to form new esters, a common reaction in organic synthesis.
  • Transesterification: This process involves the exchange of the alkoxy group of the ester with another alcohol, which is significant in biodiesel production.

Research indicates that methyl nonadeca-10,13-dienoate possesses various biological activities. Some studies have highlighted its potential as a pheromone in termite communication, specifically as a trail-following pheromone in certain species. The compound's structure allows it to interact with specific receptors in insects, influencing behavior such as foraging and navigation . Additionally, its unsaturated nature may contribute to antioxidant properties, although more research is needed to fully elucidate these effects.

Methyl nonadeca-10,13-dienoate can be synthesized through several methods:

  • Chemical Synthesis: A common approach involves the reaction of nonadecadienoic acid with methanol in the presence of an acid catalyst. This transesterification process yields the methyl ester efficiently.
  • Biocatalytic Methods: Enzymatic synthesis using lipases can also produce this compound from nonadecadienoic acid and methanol, offering a more environmentally friendly alternative.
  • Natural Extraction: The compound can be extracted from natural sources such as certain plant oils or seeds that contain high levels of unsaturated fatty acids.

Methyl nonadeca-10,13-dienoate has several applications across different fields:

  • Pheromone Research: Its role as a pheromone in termites makes it significant for studies on insect behavior and ecology.
  • Food Industry: As a flavoring agent or food additive due to its pleasant aroma profile.
  • Cosmetic Formulations: Used for its emollient properties in skincare products.
  • Biodiesel Production: As a component in biodiesel formulations due to its fatty acid profile.

Studies examining the interactions of methyl nonadeca-10,13-dienoate with biological systems have revealed insights into its function as a pheromone. Research involving electrophysiological assays has demonstrated how this compound activates specific olfactory receptors in termites, leading to behavioral responses such as trail following . Further studies are needed to explore its interactions with other biological molecules and potential therapeutic applications.

Methyl nonadeca-10,13-dienoate shares structural similarities with other unsaturated fatty acid esters. Here are some comparable compounds:

Compound NameMolecular FormulaNotable Features
Methyl eicosa-10,13-dienoateC21H38O2C_{21}H_{38}O_2Longer carbon chain with similar unsaturation pattern
Methyl 9-decenoateC11H20O2C_{11}H_{20}O_2Contains one double bond; shorter carbon chain
Methyl 10-octadecenoateC19H36O2C_{19}H_{36}O_2One double bond; more saturated than nonadecadienoate

Uniqueness

Methyl nonadeca-10,13-dienoate is unique due to its specific position of double bonds (at the 10th and 13th carbons), which distinguishes it from other similar compounds that may have different positions or numbers of double bonds. This structural characteristic contributes to its specific biological functions and applications, particularly in pheromone signaling among termites .

XLogP3

7.4

Hydrogen Bond Acceptor Count

2

Exact Mass

308.271530387 g/mol

Monoisotopic Mass

308.271530387 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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